![molecular formula C14H24N2O3 B14415874 1,1'-[Oxybis(methylene)]di(azepan-2-one) CAS No. 83167-39-9](/img/structure/B14415874.png)
1,1'-[Oxybis(methylene)]di(azepan-2-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[Oxybis(methylene)]di(azepan-2-one) is a compound of significant interest in various scientific fields It is characterized by its unique structure, which includes an oxygen atom bridging two azepan-2-one units
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[Oxybis(methylene)]di(azepan-2-one) typically involves the reaction of azepan-2-one with formaldehyde in the presence of a catalyst. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-[Oxybis(methylene)]di(azepan-2-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives of the compound.
Substitution: Substitution reactions can occur at the azepan-2-one units, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can lead to a variety of substituted azepan-2-one derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-[Oxybis(methylene)]di(azepan-2-one) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other industrial materials.
Wirkmechanismus
The mechanism of action of 1,1’-[Oxybis(methylene)]di(azepan-2-one) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
- 1,1’-[Oxybis(methylene)]dicyclopentane
- Benzene, 1,1’-[oxybis(methylene)]bis-
Comparison: 1,1’-[Oxybis(methylene)]di(azepan-2-one) is unique due to its specific structure and properties. Compared to similar compounds, it may exhibit different reactivity and applications. For instance, while 1,1’-[Oxybis(methylene)]dicyclopentane is used in different industrial applications, 1,1’-[Oxybis(methylene)]di(azepan-2-one) is more relevant in biological and medicinal research.
Eigenschaften
CAS-Nummer |
83167-39-9 |
|---|---|
Molekularformel |
C14H24N2O3 |
Molekulargewicht |
268.35 g/mol |
IUPAC-Name |
1-[(2-oxoazepan-1-yl)methoxymethyl]azepan-2-one |
InChI |
InChI=1S/C14H24N2O3/c17-13-7-3-1-5-9-15(13)11-19-12-16-10-6-2-4-8-14(16)18/h1-12H2 |
InChI-Schlüssel |
SFWFTWRCCZLTMO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=O)N(CC1)COCN2CCCCCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1-Phenylethenyl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14415796.png)
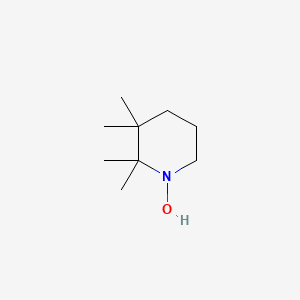
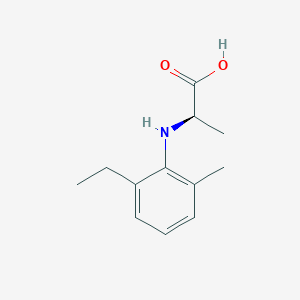
![[2-(Benzenetellurinyl)-1-methoxyethyl]benzene](/img/structure/B14415811.png)
![1,4-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide](/img/structure/B14415813.png)
![[(3S)-1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl] acetate](/img/structure/B14415817.png)
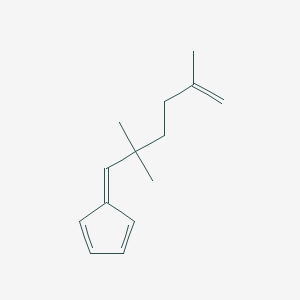
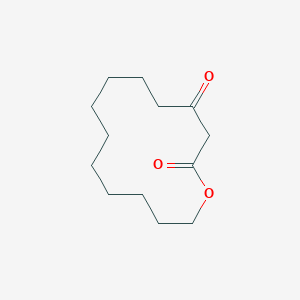
![(3E)-3-[(4-Chlorophenyl)imino]butan-2-one](/img/structure/B14415831.png)
![1h-[1,2,4]Triazepino[4,3-a]benzimidazole](/img/structure/B14415834.png)
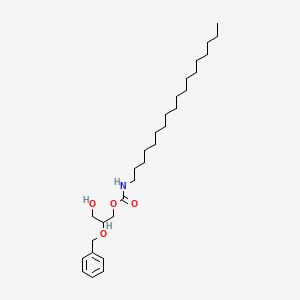
![1-[Chloro(furan-2-yl)methylidene]pyrrolidin-1-ium](/img/structure/B14415840.png)
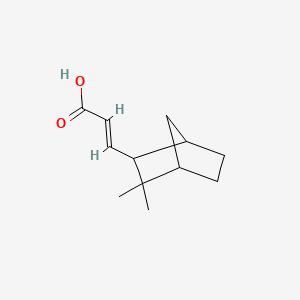
![4-[2-(4-Amino-3-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14415870.png)
